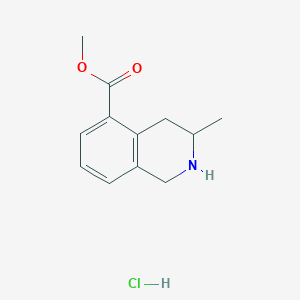

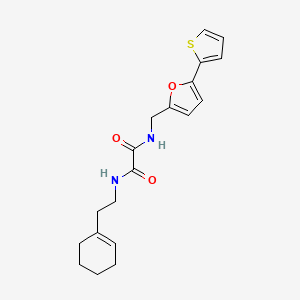

![molecular formula C11H17N3O B2669966 [4-Methyl-6-(piperidin-1-yl)pyrimidin-2-yl]methanol CAS No. 2090432-48-5](/img/structure/B2669966.png)

[4-Methyl-6-(piperidin-1-yl)pyrimidin-2-yl]methanol

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“[4-Methyl-6-(piperidin-1-yl)pyrimidin-2-yl]methanol” is a compound that contains a pyrimidine ring, which is an essential base component of the genetic material of deoxyribonucleic acid . The compound crystallizes with two molecules (A and B) in the asymmetric unit in which the dihedral angles between the piperidine and pyrimidine rings are 47.5 (1) and 10.3 (1)° .

Synthesis Analysis

The synthesis of this compound involves several steps, including the reaction of chalcone with guanidine hydrochloride . The yield of the synthesis process is reported to be around 90%, resulting in a white powder .Molecular Structure Analysis

The molecular structure of the compound includes a pyrimidine ring and a piperidine ring. The four carbon atoms of the pyrimidine ring in one of the molecules are disordered over two sets of sites with occupancy factors 0.508 (11):0.492 (11) .Chemical Reactions Analysis

The compound is involved in several chemical reactions, including N-H⋯N hydrogen bonds, generating R (2) (2) (8) ring patterns and forming inversion dimers . These dimers are further connected on either side to a B molecule through pairs of N-H⋯N hydrogen bonds, resulting in a tetrameric unit .Physical and Chemical Properties Analysis

The compound is a white powder with a melting point of 85–87°C . The 1H NMR spectrum and 13C NMR spectrum provide detailed information about the hydrogen and carbon atoms in the compound .Aplicaciones Científicas De Investigación

Catalytic N-Alkylation of Amines

A study demonstrated the catalytic activity of halide clusters for N-alkylation of amines, including piperidine, with primary alcohols such as methanol under specific conditions. This process yielded N-methylpiperidine with high selectivity, illustrating a method for modifying amine-containing compounds, potentially including [4-Methyl-6-(piperidin-1-yl)pyrimidin-2-yl]methanol, for various applications in synthesis and drug development (Kamiguchi et al., 2007).

Electrochemical Oxidation

Another research focused on the indirect electrochemical oxidation of piperidin-4-ones in methanol, leading to α-hydroxyketals. This study provides insights into the electrochemical properties of piperidine derivatives and their potential for creating novel compounds through oxidation processes (Elinson et al., 2006).

Structural Analysis

Research on the synthesis and crystal structure of [1-(toluene-4-sulfonyl)-piperidin-4-yl]-methanol reveals the detailed crystallographic characteristics of a closely related compound. Understanding the structural aspects can inform the design and development of new materials and pharmaceutical agents (Girish et al., 2008).

Synthesis and Characterization

A study on the three-component synthesis of novel pyrimidine derivatives, including 2-amino-4-(4methoxyphenyl)-6-(piperidin-1-yl)-3,5-dicarbonitrile pyridine, exemplifies the versatility of piperidine derivatives in synthesizing complex organic molecules. Such research aids in the expansion of chemical libraries for drug discovery and other applications (Feng, 2011).

Corrosion Inhibition

Research into the adsorption and corrosion inhibition properties of piperidine derivatives on iron surfaces via quantum chemical calculations and molecular dynamics simulations indicates the potential use of these compounds in material science, particularly in protecting metals from corrosion (Kaya et al., 2016).

Propiedades

IUPAC Name |

(4-methyl-6-piperidin-1-ylpyrimidin-2-yl)methanol |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17N3O/c1-9-7-11(13-10(8-15)12-9)14-5-3-2-4-6-14/h7,15H,2-6,8H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GZINCFOQQRVKFL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC(=N1)CO)N2CCCCC2 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

207.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Tert-butyl N-(2-azido-1-bicyclo[2.2.1]heptanyl)carbamate](/img/structure/B2669886.png)

![4-[5-(4-Fluorophenyl)-1H-1,2,4-triazol-3-yl]aniline](/img/structure/B2669889.png)

![2-((2-benzyl-3-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)-N-(4-fluorophenyl)butanamide](/img/structure/B2669892.png)

![5-((4-Ethylpiperazin-1-yl)(2-fluorophenyl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2669896.png)

![N-(7-methyl-[1,3]thiazolo[5,4-e][1,3]benzothiazol-2-yl)-2-phenoxybenzamide](/img/structure/B2669897.png)

![Ethyl 2-amino-6-methylthieno[2,3-d][1,3]thiazole-5-carboxylate](/img/structure/B2669899.png)

![1-(2,3-dimethylphenyl)-3-(3-nitrophenyl)tetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one 5,5-dioxide](/img/structure/B2669906.png)